4-bromo-2-methylbenzohydrazide hydrochloride
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Overview
Description
4-bromo-2-methylbenzohydrazide hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol . This compound is known for its unique properties and is used in various scientific research applications, including drug discovery and organic synthesis.
Preparation Methods
The preparation of 4-bromo-2-methylbenzohydrazide hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-bromo-2-methylbenzoic acid with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-bromo-2-methylbenzohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-bromo-2-methylbenzohydrazide hydrochloride is a versatile compound with numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes and pathways, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-bromo-2-methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of various enzymes and receptors involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-bromo-2-methylbenzohydrazide hydrochloride can be compared with other similar compounds, such as:
4-bromo-2-methylbenzoic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.
2-methylbenzohydrazide: This compound lacks the bromine atom present in this compound, resulting in different chemical properties and reactivity.
4-bromo-2-methylbenzaldehyde: This compound contains an aldehyde group instead of the hydrazide group, leading to distinct chemical behavior and applications
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various scientific research applications.
Properties
CAS No. |
1582617-94-4 |
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Molecular Formula |
C8H10BrClN2O |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
4-bromo-2-methylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c1-5-4-6(9)2-3-7(5)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H |
InChI Key |
WAFDLXSNSBWEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NN.Cl |
Purity |
95 |
Origin of Product |
United States |
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